- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetateZhongguo Yiyao Gongye Zazhi, 2007, 38(10), 694-695,
Cas no 96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester)

96568-04-6 structure
Nom du produit:3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester
Numéro CAS:96568-04-6
Le MF:C10H8Cl2FNO3
Mégawatts:280.079824447632
MDL:MFCD00799535
CID:61853
PubChem ID:87560993
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate
- Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate
- Ethyl 2,6-dichloro-5-fluornicotinoylacetate
- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
- Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate
- Ethyl 2,6-Dichloro-5-Fluoro
- Nicotinylacetate
- Ethyl 2,6-Dichloro-5-Fluoro-Pyridine-3-Acetoacetate
- Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate
- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester
- Ethyl 2,6-dichloro-5-fluoronicotinoylacetate
- (2,6-Dichloro-5-fluoronicotinoyl)acetic Acid Ethyl Ester
- 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionic Acid Ethyl Ester
- Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate
- Ethyl 2,6-Dichloro-5-Fluoro Nicotinylacetate
- ethyl 3-(2,6-dichloro-5-fluoro(3-pyridyl))-3-oxopropanoate
- PubChem10944
- C10H8Cl2FNO3
- DSSTox_CID_29338
- DSSTox_RID_83454
- DSSTox_GSID_49379
- Ethyl2,6-dichloro-5-fluorop
- Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate (ACI)
- Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate
- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate
- Ethyl 2,6-dichloro-5-fluoro-
- Ethyl 2,6-dichloro-5-fluoro- beta -oxo-3-pyridinepropionate
- AC-7742
- Ethyl 2,6-dichloro-5-fluoro-?-oxo-3-pyridinepropionate
- 96568-04-6
- CHEMBL3185319
- DTXSID4049379
- Tox21_202905
- E0811
- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Ethyl 2,6-dichloro-5-fluoronicotinoylacetate
- CAS-96568-04-6
- Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-beta-oxo-3-pyridinepropanoate;
- Ethyl3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate
- DTXCID1029338
- MFCD00799535
- CS-0059185
- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate
- SY050796
- Ethyl 2,6-dichloro-5-fluoro-I(2)-oxo-3-pyridinepropionate
- Ethyl 2,6-dichloro-5-fluoro-beta-oxo-3-pyridinepropionate, 98%
- A-oxo-3-pyridinepropionate
- AS-9195
- J-520797
- BP-12689
- SCHEMBL1389163
- AKOS015838712
- NCGC00260451-01
- Ethyl 2,6-dichloro-5-fluornicotinoylacetate; Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate; Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate
- ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate
-
- MDL: MFCD00799535
- Piscine à noyau: 1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3
- La clé Inchi: IEUHWNLWVMLHHC-UHFFFAOYSA-N
- Sourire: O=C(CC(C1C(Cl)=NC(Cl)=C(F)C=1)=O)OCC
Propriétés calculées
- Qualité précise: 293.00200
- Masse isotopique unique: 278.987
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 5
- Complexité: 303
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Surface topologique des pôles: 56.3
- Nombre d'tautomères: 3
- Le xlogp3: 2.9
Propriétés expérimentales
- Couleur / forme: Solide
- Dense: 1.4602 (estimate)
- Point de fusion: 66.0 to 72.0 deg-C
- Point d'ébullition: 363.4±37.0℃ at 760 mmHg
- Point d'éclair: 165.4 °C
- Indice de réfraction: 1.524
- Le PSA: 56.26000
- Le LogP: 2.59230
- Solubilité: Insoluble dans l'eau
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36-S37/39
-
Identification des marchandises dangereuses:
- Conditions de stockage:Store at room temperature
- Terminologie du risque:R36/37/38
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-100g |
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
96568-04-6 | 97% | 100g |
¥751.00 | 2024-04-23 | |
eNovation Chemicals LLC | D711308-25g |
Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate |
96568-04-6 | 97% | 25g |
$300 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-10g |
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
96568-04-6 | 97% | 10g |
¥61.00 | 2024-04-23 | |
Apollo Scientific | PC3939-25g |
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
96568-04-6 | 97% | 25g |
£20.00 | 2025-02-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0811-5G |
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |
96568-04-6 | >98.0%(T) | 5g |
¥50.00 | 2024-04-15 | |
eNovation Chemicals LLC | D379487-500g |
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |
96568-04-6 | 98% | 500g |
$470 | 2024-05-24 | |
Matrix Scientific | 088974-5g |
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
96568-04-6 | 5g |
$63.00 | 2023-09-08 | ||
TRC | D434200-50g |
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |
96568-04-6 | 50g |
$333.00 | 2023-05-18 | ||
TRC | D434200-100g |
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |
96568-04-6 | 100g |
$620.00 | 2023-05-18 | ||
Apollo Scientific | PC3939-5g |
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
96568-04-6 | 97% | 5g |
£15.00 | 2025-02-21 |
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate ; 0 - 5 °C; 0.5 h, 5 °C → 35 °C; 6 h, 35 °C
1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C
1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Ethanol
Référence
- An alternative synthesis of ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropionate and ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionateOrganic Preparations and Procedures International, 1997, 29(2), 231-234,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; 0.5 h, reflux; reflux → 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C
Référence
- An improved, one-pot process for preparing beta-keto esters from nitriles and alpha-halo esters by the Blaise reaction, using zinc plus organic acid catalysts, and application to the preparation of pyridine and benzene intermediates for quinoline antibiotics., World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Butyllithium Catalysts: 2,2′-Biquinoline Solvents: Tetrahydrofuran , Hexane ; -30 °C; -5 °C; -5 °C → -50 °C
1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Référence
- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 1.5 h, reflux
1.2 1.5 h, reflux; 2.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt
1.2 1.5 h, reflux; 2.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt
Référence
- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetateZhongguo Yiyao Gongye Zazhi, 2010, 41(8), 571-572,
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C
Référence
- A catalytic process for preparing (hetero)aromatic beta-ketoesters from metal organyl malonates and (hetero)arylnitriles, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 1 h, reflux
1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C
1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C
1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C
1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C
Référence
- Process for preparation of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, China, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate
1.2 -
1.2 -
Référence
- A safe, economical method for the preparation of β-oxo estersSynthesis, 1993, (3), 290-2,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ; 5 h, reflux
Référence
- Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moietyBioorganic & Medicinal Chemistry Letters, 2016, 26(9), 2262-2267,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 10 min, reflux
1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt
1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt
Référence
- Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key StepOrganic Process Research & Development, 2005, 9(3), 311-313,
Synthetic Routes 11
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Water ; 10 h, reflux
Référence
- Synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionateJingxi Huagong Zhongjianti, 2005, 35(6), 29-31,
Synthetic Routes 12
Conditions de réaction
1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt
Référence
- Discovery of the Decarboxylative Blaise Reaction and Its Application to the Efficient Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoylacetateOrganic Process Research & Development, 2007, 11(6), 1062-1064,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 reflux
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Raw materials
- Ethyl bromoacetate
- 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one
- 3-ethoxy-3-oxo-propanoic acid
- 2,6-Dichloro-5-fluoronicotinonitrile
- 2,6-Dichloro-5-fluoronicotinoyl ChlorideI
- Ethyl 2-[(2,6-dichloro-5-fluoro-3-pyridinyl)hydroxymethylene]-3-oxobutanoate
- Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate
- Ethyl potassium malonate
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Preparation Products
3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Littérature connexe
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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